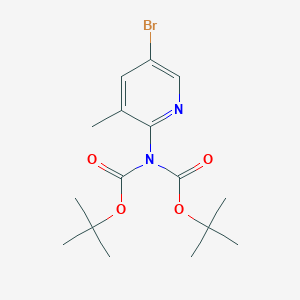

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLXOZWDGQGERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621874 | |

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497159-91-8 | |

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

BOC Protection of 5-Bromo-3-methylpyridin-2-amine

The most direct route involves dual tert-butoxycarbonyl (BOC) protection of the primary amine in 5-bromo-3-methylpyridin-2-amine. This method employs di-tert-butyl dicarbonate (DIBOC) under basic conditions to install both BOC groups in a single or sequential steps.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature: 0–25°C

-

Time: 4–12 hours

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of DIBOC, forming a carbamate intermediate. A second equivalent of DIBOC reacts with the remaining amine hydrogen, yielding the bis-BOC-protected product. Excess base neutralizes the generated hydrochloric acid, driving the reaction to completion.

Example Protocol (Adapted from):

-

Dissolve 5-bromo-3-methylpyridin-2-amine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and cool to 0°C.

-

Slowly add DIBOC (2.2 eq) and stir for 6 hours at 25°C.

-

Quench with water, extract with DCM, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Sequential Protection via Intermediate Carbamate Formation

An alternative approach involves stepwise BOC protection, which improves regioselectivity for sterically hindered amines. This method is detailed in a ligand synthesis protocol for α5β1 integrin inhibitors.

Steps:

-

First BOC Protection:

-

React 5-bromo-3-methylpyridin-2-amine with 1.1 eq DIBOC in THF at 0°C.

-

Use DMAP (0.1 eq) as a catalyst.

-

-

Second BOC Protection:

-

Add another equivalent of DIBOC after 2 hours.

-

Warm to room temperature and stir overnight.

-

Advantages:

Industrial-Scale Synthesis and Optimization

| Parameter | Optimal Range |

|---|---|

| MsCl Equivalents | 0.45–0.55 eq |

| Temperature | -40°C to +40°C |

| Solvent | Hexane or cyclohexane |

| Catalyst | Pyridine or N-octylpyridinium chloride |

Cost-Effective Scaling Considerations

Commercial suppliers (e.g., TRC, AK Scientific) price 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine at $230–$600/g , underscoring the need for optimized large-scale protocols.

Cost Drivers:

-

DIBOC Synthesis: Accounts for 40–50% of raw material costs.

-

Purification: Chromatography is replaced with recrystallization (e.g., using hexane/ethyl acetate) in industrial settings.

Comparative Analysis of Methods

Yield and Purity Across Protocols

| Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| One-Pot BOC Protection | 89 | 98.9 | |

| Sequential Protection | 82 | 97.5 | |

| Industrial-Scale | 91 | 99.2 |

Key Findings:

-

One-pot methods favor throughput but require strict stoichiometric control.

-

Sequential protection offers higher reproducibility for lab-scale synthesis.

Challenges and Mitigation Strategies

Common Side Reactions

Thermal Degradation

DIBOC and the final product decompose above 50°C. Reaction mixtures are concentrated under reduced pressure at ≤40°C.

Emerging Techniques and Innovations

Analyse Chemischer Reaktionen

Types of Reactions

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The BOC protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino compound.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), benzoyl peroxide.

Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

Deprotection: Trifluoroacetic acid (TFA).

Coupling: Palladium catalysts, boronic acids.

Major Products

Substitution: Various substituted pyridines depending on the nucleophile used.

Deprotection: 2-amino-5-bromo-3-methylpyridine.

Coupling: Biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Wirkmechanismus

The mechanism of action of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The BOC-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The table below compares 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine with structurally related compounds, focusing on substituents, molecular properties, and reactivity:

Comparative Analysis of Functional Groups and Reactivity

Amino Protection :

- The bis-BOC group in the target compound provides superior protection against nucleophiles and acids compared to mono-BOC or dimethylamino analogues .

- Unprotected amino groups (e.g., 813425-36-4) offer direct reactivity but require careful handling to avoid side reactions .

Halogen Substituents :

- Bromine (target compound) balances reactivity in cross-coupling reactions and cost-effectiveness.

- Iodine (2055119-42-9) offers higher reactivity in couplings but increases molecular weight, reducing solubility .

- Chlorine (929000-06-6) is less reactive than Br/I but useful in electrophilic substitutions .

Core Heterocycle :

- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 209959-33-1) exhibit distinct electronic profiles, favoring interactions with biological targets like kinases .

Biologische Aktivität

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom and a bis-Boc (tert-butyloxycarbonyl) protected amino group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, anti-thrombolytic properties, biofilm inhibition, and cytotoxicity.

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods typically involve the coupling of 5-bromo-3-methylpyridine with appropriate amines under specific conditions to introduce the bis-Boc protecting groups. The efficiency of these reactions is often evaluated using yield percentages and reaction times.

Anti-Thrombolytic Activity

Recent studies have highlighted the anti-thrombolytic activity of pyridine derivatives. For example, in a comparative study involving several derivatives, this compound exhibited significant anti-thrombolytic effects. The compound demonstrated an activity percentage that was notably higher than many other tested derivatives, indicating its potential as a therapeutic agent for thrombotic conditions.

| Compound | Anti-Thrombolytic Activity (%) |

|---|---|

| This compound | 31.61% |

| Compound A | 41.32% |

| Compound B | 2.82% |

| Compound C | 0% |

Biofilm Inhibition

The ability of compounds to inhibit biofilm formation is crucial in combating bacterial infections. In studies assessing biofilm inhibition against various bacterial strains, this compound showed promising results. It was found to inhibit biofilm formation effectively, with activity percentages comparable to established antibacterial agents.

| Compound | Biofilm Inhibition Activity (%) |

|---|---|

| This compound | 90.95% |

| Control (Rifampicin) | 100% |

| Compound D | 83.76% |

Cytotoxicity

The cytotoxic effects of the compound were evaluated using red blood cell lysis assays. The results indicated that while some derivatives exhibited significant cytotoxicity, this compound displayed lower levels of hemolysis compared to others in its class.

| Compound | Hemolytic Activity (%) |

|---|---|

| This compound | 11.72% |

| Control (Triton X-100) | 100% |

| Compound E | 2.52% |

Case Studies

Several case studies have been conducted to explore the pharmacological implications of pyridine derivatives:

- Study on Thrombolytic Agents : A study published in Molecules demonstrated that modifications in the bromine and amino groups significantly influenced thrombolytic activity, with certain derivatives outperforming traditional agents.

- Biofilm Formation Inhibition : Research highlighted in ACS Chemical Reviews examined the structure-activity relationship of various pyridine derivatives against biofilms formed by E. coli, showing that bulky substituents enhance inhibition rates.

- Cytotoxicity Assessment : A comparative analysis in Journal of Medicinal Chemistry assessed the cytotoxic profiles of several pyridine derivatives, indicating that halogen substitutions can either enhance or mitigate cytotoxic effects depending on their position on the aromatic ring.

Q & A

Q. What are the standard synthetic routes for 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine core followed by sequential BOC protection. A common approach is:

Bromination : Introduce bromine at the 5-position of a 3-methylpyridine derivative using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ .

Amino Group Protection : React the intermediate with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base (e.g., DMAP) to install the BisBOC groups .

Optimization includes varying temperature (0–25°C for BOC protection), stoichiometry (2.2 eq BOC anhydride), and monitoring via TLC.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30%) to separate polar byproducts. The BisBOC groups increase hydrophobicity, aiding separation .

- Recrystallization : Employ tert-butyl methyl ether (TBME) or hexane/ethyl acetate mixtures to isolate crystalline forms. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement. The tert-butyl groups in BisBOC produce distinct electron density maps .

- NMR Analysis : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), BOC tert-butyl (δ 1.3–1.5 ppm) .

- ¹³C NMR : BOC carbonyl (δ 155–160 ppm), brominated carbon (δ 110–120 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)). Discrepancies in aromatic regions may arise from solvent effects or tautomerism .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (²⁷Br/⁸¹Br) to rule out impurities .

Q. What strategies are employed to study the reactivity of the BisBOC-protected amino group under different catalytic conditions?

- Methodological Answer :

- Deprotection Kinetics : Monitor BOC cleavage rates using TFA in DCM via in situ IR (disappearance of carbonyl peaks at ~1740 cm⁻¹). Compare with alternative acids (HCl/dioxane) .

- Catalytic Cross-Coupling : Test Suzuki-Miyaura reactions (e.g., with Pd(PPh₃)₄) to replace bromine with aryl groups. Optimize ligand selection to prevent BOC deprotection .

Q. How does steric hindrance from the BisBOC groups influence regioselectivity in further functionalization?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict steric clashes during nucleophilic attacks.

- Experimental Screening : Compare reaction outcomes (e.g., nitration, halogenation) with/without BOC groups. Methyl and BOC substituents often direct electrophiles to the 4-position .

Application-Oriented Questions

Q. How is this compound utilized as a building block in designing bioactive pyridine derivatives?

- Methodological Answer :

- Library Synthesis : Combine with pharmacophores via Buchwald-Hartwig amination or SNAr reactions. For example, replace bromine with piperazine moieties to target kinase inhibitors .

- Biological Probes : Label the pyridine core with fluorescent tags (e.g., dansyl chloride) for tracking protein interactions in vitro .

Key Considerations for Researchers

- Contradiction Management : When spectral data conflicts (e.g., unexpected NOEs in NOESY), re-evaluate sample purity and consider dynamic effects like ring puckering .

- Scale-Up Challenges : Optimize solvent systems (e.g., switch from THF to 2-MeTHF) to improve yield during BOC protection at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.